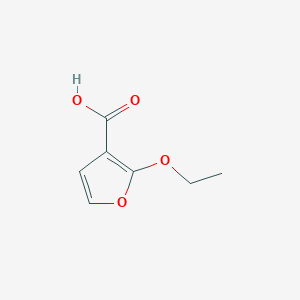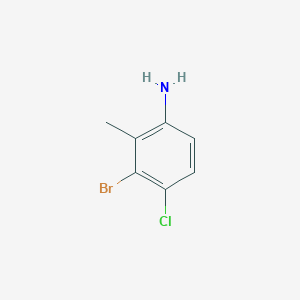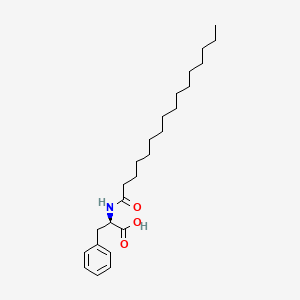
N-Hexadecanoyl-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexadecanoyl-D-phenylalanine is a compound that belongs to the class of N-acyl amino acids. It is characterized by the presence of a hexadecanoyl (palmitoyl) group attached to the nitrogen atom of D-phenylalanine. This compound is known for its surfactant properties and is used in various industrial and scientific applications due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecanoyl-D-phenylalanine typically involves the acylation of D-phenylalanine with hexadecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexadecanoyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexadecanoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new N-acyl derivatives.
Applications De Recherche Scientifique
N-Hexadecanoyl-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the study of membrane proteins and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties
Mécanisme D'action
The mechanism of action of N-Hexadecanoyl-D-phenylalanine involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into lipid membranes, affecting their fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The molecular targets include various membrane-bound enzymes and receptors, which can be modulated by the presence of this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-palmitoyl-L-phenylalanine
- N-hexadecanoyl-L-phenylalanine
- N-tetradecanoyl-D-phenylalanine
Uniqueness
N-Hexadecanoyl-D-phenylalanine is unique due to its specific stereochemistry (D-phenylalanine) and the length of its acyl chain (hexadecanoyl). This combination imparts distinct physicochemical properties, such as higher Krafft temperature and specific interactions with chiral environments, making it particularly useful in applications requiring chiral discrimination and specific surfactant properties .
Propriétés
Formule moléculaire |
C25H41NO3 |
|---|---|
Poids moléculaire |
403.6 g/mol |
Nom IUPAC |
(2R)-2-(hexadecanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)26-23(25(28)29)21-22-18-15-14-16-19-22/h14-16,18-19,23H,2-13,17,20-21H2,1H3,(H,26,27)(H,28,29)/t23-/m1/s1 |
Clé InChI |
BAHIJPSQSKWCJX-HSZRJFAPSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


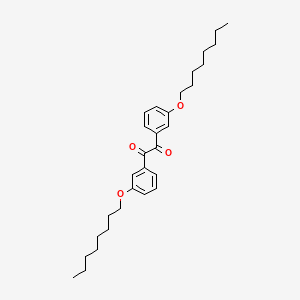

![Methyl (4-chloro-5-(pyridin-2-ylmethyl)-5H-pyrrolo[3,2-D]pyrimidin-2-YL)carbamate](/img/structure/B13967640.png)

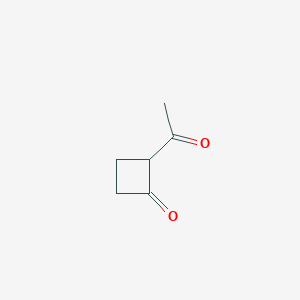
![2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine](/img/structure/B13967653.png)
![4H-Furo[2,3-f]indazole](/img/structure/B13967658.png)
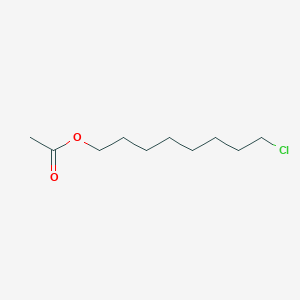

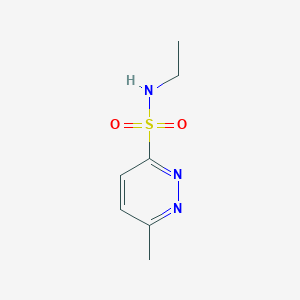
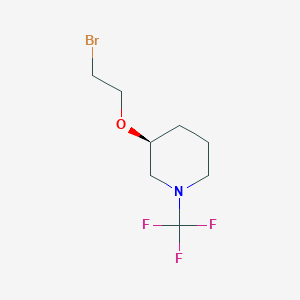
![Tert-butyl (6-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13967698.png)
